molecular formula C17H23N3OS B2519225 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897484-49-0

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2519225
CAS No.: 897484-49-0
M. Wt: 317.45
InChI Key: DSESEFXLIDWEBI-UHFFFAOYSA-N
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Description

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

Preparation Methods

The synthesis of 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Chemical Reactions Analysis

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-16-13(3)10-12(2)11-14(16)22-17/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESEFXLIDWEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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